molecular formula C6H7Cl2N3 B1582910 4,6-Dichloro-5-ethylpyrimidin-2-amine CAS No. 6343-68-6

4,6-Dichloro-5-ethylpyrimidin-2-amine

Cat. No.: B1582910
CAS No.: 6343-68-6
M. Wt: 192.04 g/mol
InChI Key: RFDSRYRJLQXWBR-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-ethylpyrimidin-2-amine is a chemical compound with the molecular formula C6H7Cl2N3. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4th and 6th positions, and an ethyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-ethylpyrimidin-2-amine typically involves the chlorination of 5-ethylpyrimidin-2-amine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C6H9N3} + \text{POCl3} \rightarrow \text{C6H7Cl2N3} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-ethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products:

Scientific Research Applications

4,6-Dichloro-5-ethylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-ethylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

    4,6-Dichloro-2-ethylpyrimidin-5-amine: Similar in structure but with different substitution patterns.

    2-Amino-4,6-dichloropyrimidine: Lacks the ethyl group but shares the dichloro substitution.

Uniqueness: 4,6-Dichloro-5-ethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 5th position and chlorine atoms at the 4th and 6th positions make it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

4,6-dichloro-5-ethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDSRYRJLQXWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287220
Record name 4,6-Dichloro-5-ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6343-68-6
Record name 6343-68-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dichloro-5-ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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